
1-(4-Fluorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MPFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been found to exhibit significant pharmacological properties, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound and its derivatives have been explored for their synthesis and potential biological activities. For example, research by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl, demonstrating significant larvicidal activity against larvae, indicating potential applications in pest control and agricultural chemistry (Gorle et al., 2016).
Optical Properties and Materials Science
Studies on soluble derivatives of diketo-pyrrolo-pyrroles have revealed insights into their absorption and fluorescence spectra in various solvents, demonstrating applications in materials science, particularly in the development of new fluorescent materials and sensors (Lun̆ák et al., 2011). Another study by Yang et al. (2013) on a heteroatom-containing organic fluorophore showcased its potential as a fluorescent pH sensor due to its aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics (Yang et al., 2013).
Chemical Synthesis and Drug Development
The synthesis of Nα-urethane-protected β- and γ-amino acids from pyrrolidine-2,5-dione derivatives, as described by Cal et al. (2012), points to applications in the synthesis of peptides and potential drug development (Cal et al., 2012). Similarly, the exploration of heterocyclic enaminonitriles and their recyclization with bases highlights the compound's utility in heterocyclic chemistry and pharmaceuticals (Yamagata et al., 1993).
Anticancer and Antimicrobial Activities
Research into chalcone-imide derivatives, including studies on their synthesis and investigation into their anticancer, antimicrobial activities, as well as enzyme inhibition profiles, underscores the potential of these compounds in therapeutic applications (Kocyigit et al., 2018).
Advanced Materials and Light-Emitting Devices
The development of photoluminescent conjugated polymers incorporating pyrrolidine-2,5-dione units for electronic applications signifies the compound's relevance in the field of advanced materials and optoelectronics (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQRMTZJCXIMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
![2-[(5-Acetamido-2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B2383223.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)
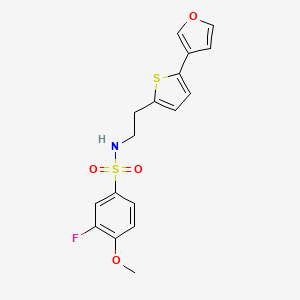
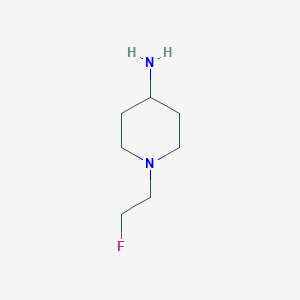
![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)
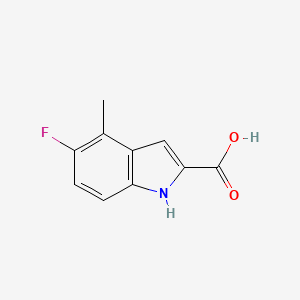
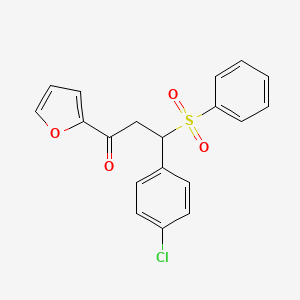
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)

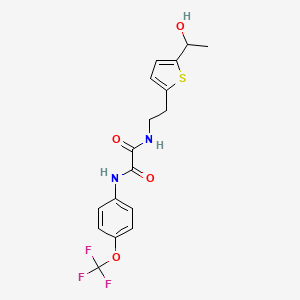

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)